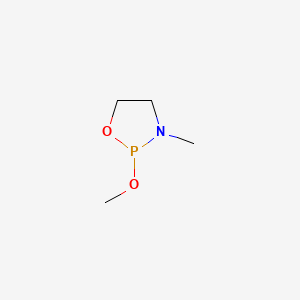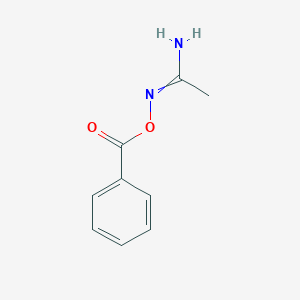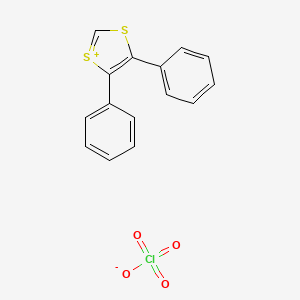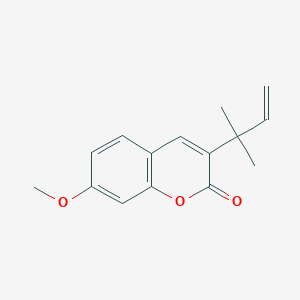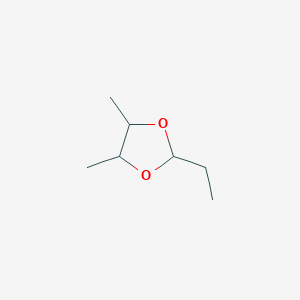
2-Ethyl-4,5-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Análisis De Reacciones Químicas
2-Ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Aplicaciones Científicas De Investigación
2-Ethyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .
Comparación Con Compuestos Similares
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the ethyl and methyl substituents, making it less sterically hindered.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxymethyl group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which enhance its stability and make it suitable for specialized applications.
Propiedades
Número CAS |
24382-63-6 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-ethyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3 |
Clave InChI |
HGIAMTIGDFLIBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1OC(C(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
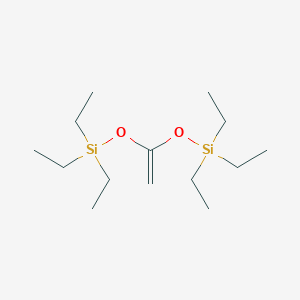
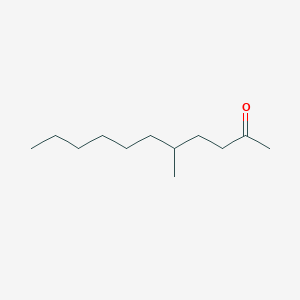
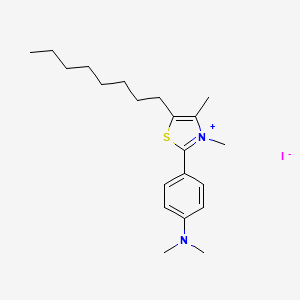
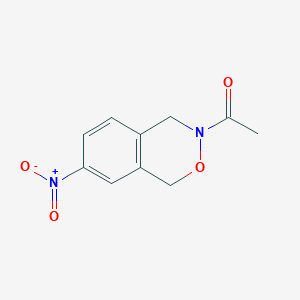
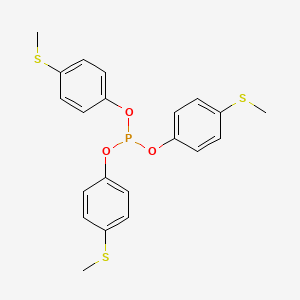
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
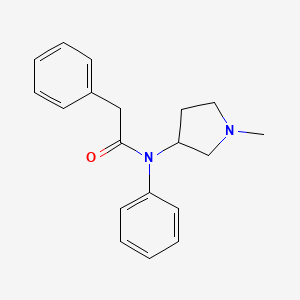
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
